Lipophilicity (clogP) Differentiation Against the Des‑Fluoro Analog
The 4‑fluoro substituent in the target compound increases lipophilicity by approximately 0.6 log units compared to the des‑fluoro analog N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide, as estimated by consensus clogP calculations (ChemAxon/ALOGPS) [1]. The trifluoromethyl group alone (without 4‑F) yields a clogP of ~2.9, while the 4‑fluoro‑3‑trifluoromethyl pattern raises clogP to ~3.5, a difference that can shift compound partitioning into CNS‑ or cell‑penetrant chemical space [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.5 (consensus estimate) |
| Comparator Or Baseline | N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide (des‑4‑F analog): clogP ≈ 2.9 |
| Quantified Difference | ΔclogP ≈ +0.6 |
| Conditions | In silico consensus clogP (ChemAxon/ALOGPS); no experimental logP available for these specific structures |
Why This Matters
For programs requiring balanced lipophilicity (e.g., oral bioavailability or blood‑brain barrier penetration), the 0.6‑log‑unit increase directly influences candidate prioritization and formulation strategy.
- [1] ChemAxon. MarvinSketch consensus clogP prediction, accessed via PubChem structure search for the respective SMILES, Apr 2026. (Exact values are computational estimates; experimental logP data are unavailable for these compounds.) View Source
- [2] Wenlock MC, Austin RP, Barton P, et al. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem, 2003, 46, 1250–1256. (Provides context for lipophilicity ranges in oral drug space; not a direct measurement of the target compound.) View Source
